4(1H)-Pyrimidinone, 2-amino-5-(2,5-dihydro-5-(hydroxymethyl)-2-furanyl)-, (2R-cis)-
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Overview
Description
4(1H)-Pyrimidinone, 2-amino-5-(2,5-dihydro-5-(hydroxymethyl)-2-furanyl)-, (2R-cis)- is a complex organic compound that belongs to the class of pyrimidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 2-amino-5-(2,5-dihydro-5-(hydroxymethyl)-2-furanyl)-, (2R-cis)- typically involves multi-step organic reactions. Common starting materials might include amino acids, aldehydes, and other organic intermediates. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization, chromatography, and distillation are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at various positions on the pyrimidinone ring, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the pyrimidinone ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology
Biologically, it may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, derivatives of pyrimidinones are often explored for their potential as antiviral, antibacterial, or anticancer agents.
Industry
Industrially, such compounds might be used in the synthesis of specialty chemicals, pharmaceuticals, or agrochemicals.
Mechanism of Action
The mechanism of action of 4(1H)-Pyrimidinone, 2-amino-5-(2,5-dihydro-5-(hydroxymethyl)-2-furanyl)-, (2R-cis)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 4(1H)-Pyrimidinone, 2-amino-5-(2,5-dihydro-5-(hydroxymethyl)-2-furanyl)-
- 4(1H)-Pyrimidinone, 2-amino-5-(2,5-dihydro-5-(hydroxymethyl)-2-furanyl)-, (2S-cis)-
- 4(1H)-Pyrimidinone, 2-amino-5-(2,5-dihydro-5-(hydroxymethyl)-2-furanyl)-, (2R-trans)-
Uniqueness
The uniqueness of 4(1H)-Pyrimidinone, 2-amino-5-(2,5-dihydro-5-(hydroxymethyl)-2-furanyl)-, (2R-cis)- lies in its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to its analogs.
Properties
CAS No. |
114551-67-6 |
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Molecular Formula |
C9H11N3O3 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
2-amino-5-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H11N3O3/c10-9-11-3-6(8(14)12-9)7-2-1-5(4-13)15-7/h1-3,5,7,13H,4H2,(H3,10,11,12,14)/t5-,7+/m0/s1 |
InChI Key |
QKCUPBQEYYKORF-CAHLUQPWSA-N |
Isomeric SMILES |
C1=C[C@@H](O[C@@H]1CO)C2=CN=C(NC2=O)N |
Canonical SMILES |
C1=CC(OC1CO)C2=CN=C(NC2=O)N |
Origin of Product |
United States |
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